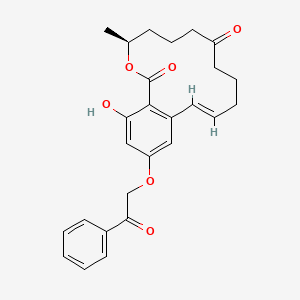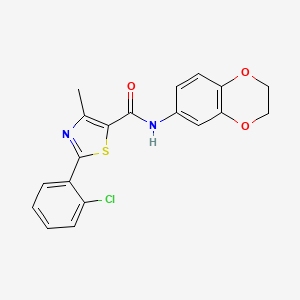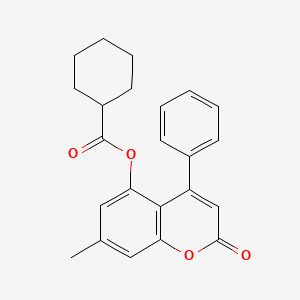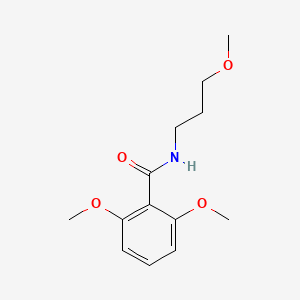
(11E)-16-Hydroxy-3-methyl-14-(2-oxo-2-phenylethoxy)-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E)-16-Hydroxy-3-methyl-14-(2-oxo-2-phenylethoxy)-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione is a complex organic compound that belongs to the class of benzoxacyclotetradecines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-16-Hydroxy-3-methyl-14-(2-oxo-2-phenylethoxy)-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione can be achieved through a multi-step organic synthesis process. The key steps may include:
Formation of the benzoxacyclotetradecine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxyl group: This step may involve selective hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the phenylethoxy group: This can be done through an etherification reaction using phenylethyl alcohol and an appropriate activating agent.
Oxidation to form the oxo group: Oxidation can be achieved using reagents such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.
Medicine
Due to its potential biological activity, this compound may be investigated for therapeutic applications. It could serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (11E)-16-Hydroxy-3-methyl-14-(2-oxo-2-phenylethoxy)-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxacyclotetradecine derivatives: Compounds with similar core structures but different substituents.
Hydroxy-substituted benzoxacyclotetradecines: Compounds with hydroxyl groups at different positions.
Phenylethoxy-substituted benzoxacyclotetradecines: Compounds with phenylethoxy groups at different positions.
Uniqueness
The unique combination of functional groups in (11E)-16-Hydroxy-3-methyl-14-(2-oxo-2-phenylethoxy)-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione sets it apart from other similar compounds. This uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H28O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4S,12E)-18-hydroxy-4-methyl-16-phenacyloxy-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C26H28O6/c1-18-9-8-14-21(27)13-7-3-6-12-20-15-22(16-23(28)25(20)26(30)32-18)31-17-24(29)19-10-4-2-5-11-19/h2,4-6,10-12,15-16,18,28H,3,7-9,13-14,17H2,1H3/b12-6+/t18-/m0/s1 |
InChI Key |
ALQNIJCGTCZRDM-VQANOXKBSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OCC(=O)C3=CC=CC=C3)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCC(=O)C3=CC=CC=C3)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11156025.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11156030.png)
![2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11156036.png)
![4-(4-methoxyphenyl)-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11156042.png)

![N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156058.png)
![N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11156062.png)
![N-(5-chloropyridin-2-yl)-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156069.png)
![7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11156081.png)
![5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B11156084.png)

![7-{[1-(4a-hydroxy-1-phenyloctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11156093.png)


